molecular formula C15H22N4OS B6463512 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640947-97-1

1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6463512
CAS No.: 2640947-97-1
M. Wt: 306.4 g/mol
InChI Key: ULWQMIXVTIJFQD-UHFFFAOYSA-N
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Description

1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a pyrimidine ring substituted with a cyclobutyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclobutyl and methylsulfanyl groups are introduced through specific substitution reactions. The piperazine ring is then formed through cyclization reactions involving diamine derivatives and sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various functional groups .

Scientific Research Applications

1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
  • 1-{4-[6-cyclopentyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Uniqueness

1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[4-(6-cyclobutyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-11(20)18-6-8-19(9-7-18)14-10-13(12-4-3-5-12)16-15(17-14)21-2/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWQMIXVTIJFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CCC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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